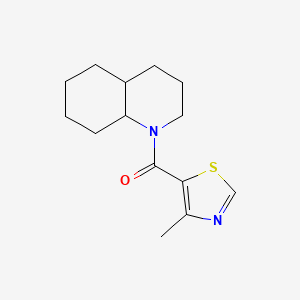![molecular formula C12H10N2O6S B7544642 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7544642.png)
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, also known as CPS, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPS belongs to the class of sulfonamide-containing compounds, which have been extensively studied for their antibacterial, antifungal, and anticancer properties. In
作用機序
The mechanism of action of 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin remodeling. Inflammation is associated with the activation of various signaling pathways, including NF-κB and MAPKs. This compound has been shown to inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. In diabetes, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of inflammation, and the improvement of glucose uptake and insulin sensitivity. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery systems.
将来の方向性
There are several future directions for 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid research, including the development of novel analogs with improved pharmacological properties, the investigation of the molecular mechanisms underlying its therapeutic effects, and the evaluation of its efficacy in preclinical and clinical studies. This compound has the potential to be developed into a new class of drugs for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can be synthesized using a multistep process involving the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate, followed by the reduction of the nitro group with tin (II) chloride. The resulting compound is then treated with sodium hydroxide to form the corresponding carboxylic acid. The final step involves the reaction of the carboxylic acid with sulfanilamide to yield this compound.
科学的研究の応用
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
特性
IUPAC Name |
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6S/c15-11(16)7-2-1-3-8(4-7)14-21(19,20)9-5-10(12(17)18)13-6-9/h1-6,13-14H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWBTYGTZAXVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)

![3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)
![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)
![1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)
![N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7544621.png)
![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)
![2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole](/img/structure/B7544646.png)
![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)
![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)